![molecular formula C16H26O7 B12578460 3,3'-{[2-(Benzyloxy)propane-1,3-diyl]bis(oxy)}di(propane-1,2-diol) CAS No. 196497-38-8](/img/structure/B12578460.png)
3,3'-{[2-(Benzyloxy)propane-1,3-diyl]bis(oxy)}di(propane-1,2-diol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-{[2-(Benzyloxy)propane-1,3-diyl]bis(oxy)}di(propane-1,2-diol) is an organic compound with the molecular formula C10H14O3This compound is characterized by its benzyloxy group attached to a propane-1,2-diol backbone, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,3’-{[2-(Benzyloxy)propane-1,3-diyl]bis(oxy)}di(propane-1,2-diol) involves the reaction of propane-1,2-diol with benzyl alcohol under acidic conditions. The acid catalyzes the etherification reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale etherification processes. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3,3’-{[2-(Benzyloxy)propane-1,3-diyl]bis(oxy)}di(propane-1,2-diol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid, while reduction can produce benzyl alcohol .
Scientific Research Applications
3,3’-{[2-(Benzyloxy)propane-1,3-diyl]bis(oxy)}di(propane-1,2-diol) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,3’-{[2-(Benzyloxy)propane-1,3-diyl]bis(oxy)}di(propane-1,2-diol) involves its interaction with specific molecular targets. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-benzyloxy-1,2-propanediol: A closely related compound with similar properties and applications.
1-benzyloxy-2-propanol: Another similar compound used in organic synthesis.
Uniqueness
3,3’-{[2-(Benzyloxy)propane-1,3-diyl]bis(oxy)}di(propane-1,2-diol) is unique due to its specific structure, which provides distinct reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
196497-38-8 |
|---|---|
Molecular Formula |
C16H26O7 |
Molecular Weight |
330.37 g/mol |
IUPAC Name |
3-[3-(2,3-dihydroxypropoxy)-2-phenylmethoxypropoxy]propane-1,2-diol |
InChI |
InChI=1S/C16H26O7/c17-6-14(19)9-21-11-16(12-22-10-15(20)7-18)23-8-13-4-2-1-3-5-13/h1-5,14-20H,6-12H2 |
InChI Key |
BNAYLQYMEYYIQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(COCC(CO)O)COCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-N-[2,2,2-trichloro-1-(4-nitro-phenylsulfanyl)-ethyl]-benzamide](/img/structure/B12578381.png)
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-(3-chlorophenyl)-3-phenyl-](/img/structure/B12578384.png)

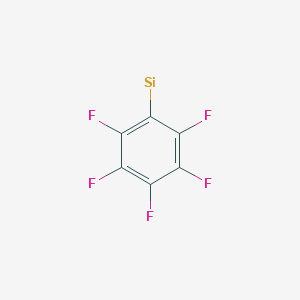
![2-{2-[(Carboxymethyl)(phenyl)amino]acetamido}benzoic acid](/img/structure/B12578395.png)
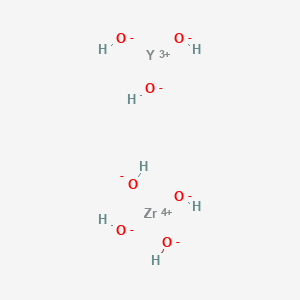
![[(3S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12578400.png)
![2-[(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)methyl]oxirane](/img/structure/B12578405.png)
![Benzoic acid--4-[(4-methoxyphenyl)methoxy]butan-1-ol (1/1)](/img/structure/B12578423.png)
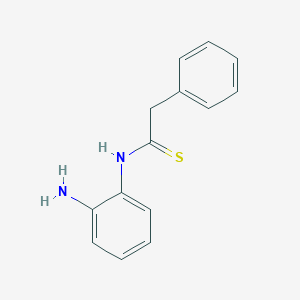
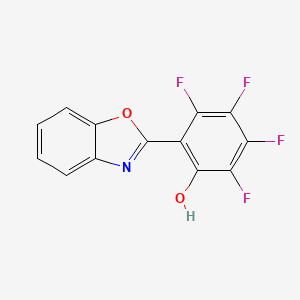
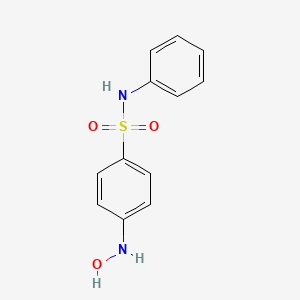
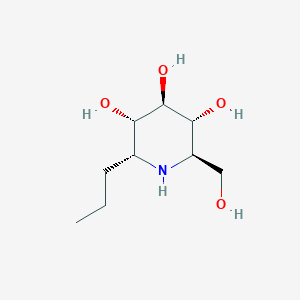
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12578458.png)
